6,6-Dimethoxyhexan-1-amine

Description

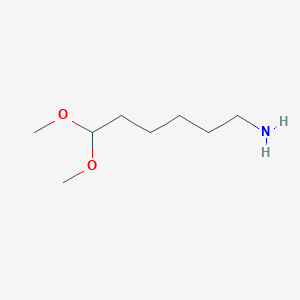

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethoxyhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-10-8(11-2)6-4-3-5-7-9/h8H,3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADBGVLUVLGMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCCCCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597795 | |

| Record name | 6,6-Dimethoxyhexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62839-31-0 | |

| Record name | 6,6-Dimethoxyhexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 6,6 Dimethoxyhexan 1 Amine

Reactions Involving the Primary Amine Functional Group

The primary amine group in 6,6-dimethoxyhexan-1-amine serves as a nucleophilic center, enabling a variety of chemical transformations including alkylation, condensation, and derivatization.

As a primary amine, this compound can act as a nucleophile in reactions with alkylating agents. This reactivity allows for the introduction of alkyl groups onto the nitrogen atom, leading to the formation of secondary and tertiary amines. The reaction with alkyl halides is a common method for N-alkylation, although it can sometimes lead to overalkylation due to the increased nucleophilicity of the product amine.

More controlled and environmentally benign methods for N-alkylation have been developed, such as the use of dimethyl carbonate (DMC) in the presence of a catalyst. nih.gov While specific studies on this compound are not prevalent, the N-methylation of similar long-chain amines has been achieved with high selectivity using bimetallic nanoparticle catalysts. nih.gov

| Alkylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Alkyl Halide (e.g., CH3I) | Base (e.g., K2CO3) | Acetonitrile (B52724) | Room Temperature - 80 | Variable (risk of overalkylation) |

| Dimethyl Carbonate (DMC) | Cu-Zr Bimetallic Nanoparticles | None (DMC as solvent) | 150 - 180 | Up to 91 (for selective methylation) nih.gov |

| Alcohol (e.g., Benzyl alcohol) | Gold Clusters on Al-MIL53 | Toluene | 110 - 130 | 72 - 76 |

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the imine product by removing water from the reaction mixture.

This reaction is a cornerstone of organic synthesis and is applicable to a wide range of carbonyl compounds. The resulting imines can be further reduced to form secondary amines, a process known as reductive amination.

| Carbonyl Compound | Catalyst | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Aldehyde (e.g., Benzaldehyde) | Acid catalyst (e.g., p-TsOH) | Toluene | Reflux with Dean-Stark trap | Aldimine |

| Ketone (e.g., Acetone) | Acid catalyst (e.g., Acetic Acid) | Ethanol | Room Temperature - Reflux | Ketimine |

The primary amine of this compound can be derivatized for various purposes, including to enhance its detectability in analytical techniques like gas chromatography-mass spectrometry (GC-MS). jfda-online.com Derivatization often involves converting the amine into a more volatile or thermally stable derivative, or into a compound with a specific spectroscopic signature.

Common derivatization reagents for primary amines include acylating agents (e.g., anhydrides, acid chlorides) and silylating agents. For instance, reaction with an anhydride (B1165640) like pentafluoropropionic anhydride can improve chromatographic efficiency. jfda-online.com

| Reagent Class | Example Reagent | Derivative Formed | Purpose of Derivatization |

|---|---|---|---|

| Acylating Agents | Pentafluoropropionic anhydride (PFPA) | Amide | Improve volatility and chromatographic properties jfda-online.com |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylamine | Increase volatility and thermal stability |

| Chloroformates | Ethyl chloroformate | Carbamate | Improve chromatographic separation |

Transformations of the Dimethoxyacetal Moiety

The dimethoxyacetal group at the 6-position of the hexane (B92381) chain is a protected form of an aldehyde. This functionality can be unmasked under specific conditions, leading to further chemical transformations.

The dimethoxyacetal group of this compound can be hydrolyzed under acidic conditions to generate the corresponding aldehyde, 6-aminohexanal (B8501505). This reaction is a fundamental transformation in organic chemistry and is typically carried out in the presence of an acid catalyst and water. The kinetics of acetal (B89532) hydrolysis can be influenced by factors such as the strength of the acid and the reaction temperature. researchgate.netrsc.org

The generated 6-aminohexanal is a bifunctional molecule containing both an amine and an aldehyde group.

The in situ generation of 6-aminohexanal from the hydrolysis of this compound opens up pathways for intramolecular reactions. The primary amine can react with the newly formed aldehyde group to form a cyclic imine, specifically a tetrahydropyridine (B1245486) derivative. This intramolecular cyclization is often spontaneous and can be a key step in the synthesis of piperidine-based heterocyclic systems. nih.govorganic-chemistry.org

Stability and Reactivity of the Acetal under Various Chemical Conditions

The chemical behavior of this compound is largely dictated by its two primary functional groups: the primary amine and the terminal acetal. The acetal group, specifically a dimethyl acetal, exhibits distinct stability profiles depending on the chemical environment.

Under neutral or basic conditions, the acetal moiety is generally stable and unreactive towards a wide range of reagents, including nucleophiles and bases. This stability makes acetals effective protecting groups for aldehydes and ketones during syntheses that involve basic or nucleophilic conditions. nih.gov

However, the stability of the acetal is highly sensitive to acidic conditions. In the presence of a Brønsted or Lewis acid, the acetal undergoes hydrolysis to regenerate the parent aldehyde, 6-oxohexan-1-amine (which would likely exist in equilibrium with a cyclic hemiaminal or imine form). The mechanism of acid-catalyzed hydrolysis is a reversible process that proceeds through a resonance-stabilized oxocarbenium ion intermediate. wikipedia.org The reaction is typically driven to completion by the presence of excess water. wikipedia.org Even weakly acidic conditions can promote facile hydrolysis. nih.gov

The general steps for the acid-catalyzed hydrolysis are:

Protonation of one of the methoxy (B1213986) oxygen atoms by an acid (H⁺).

Elimination of a molecule of methanol (B129727) (CH₃OH) to form a highly electrophilic, resonance-stabilized oxocarbenium ion.

Nucleophilic attack by a water molecule on the carbocation.

Deprotonation to form a hemiacetal.

Protonation of the second methoxy group, followed by elimination of another methanol molecule and attack by water to yield the final aldehyde product.

Table 1: Stability of the Acetal Group in this compound

| Chemical Condition | Reagent Type | Stability of Acetal | Outcome |

|---|---|---|---|

| Acidic (e.g., pH < 6) | H₃O⁺, Lewis Acids | Unstable | Rapid hydrolysis to 6-oxohexan-1-amine and methanol. nih.gov |

| Neutral (e.g., pH ≈ 7) | Water | Generally Stable | Slow hydrolysis may occur over extended periods. nih.gov |

| Basic (e.g., pH > 8) | OH⁻, NaH, Amines | Stable | The acetal group is unreactive. nih.gov |

Cascade and Multicomponent Reactions Featuring this compound

The bifunctional nature of this compound, containing both a nucleophilic amine and a latent electrophilic center (the acetal), makes it a valuable substrate for cascade and multicomponent reactions to construct complex molecular architectures.

Intramolecular Cyclization: Under acidic conditions that promote acetal hydrolysis, this compound is converted in situ to 6-aminohexanal. The primary amine and the newly formed aldehyde can then readily undergo an intramolecular reaction. The nucleophilic amine attacks the electrophilic aldehyde carbonyl, leading to the formation of a cyclic hemiaminal intermediate. This intermediate can then dehydrate to form a cyclic imine, specifically a tetrahydropyridine derivative. This cyclization is a common and often spontaneous pathway for aminoaldehydes.

Fragmentation Pathways: In mass spectrometry, this compound is expected to exhibit characteristic fragmentation patterns related to its functional groups.

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. This would result in the loss of an alkyl radical and the formation of a stable iminium ion.

Acetal Fragmentation: The acetal group can fragment through the loss of a methoxy radical (•OCH₃) or a molecule of methanol (CH₃OH) from the molecular ion, often leading to the formation of an oxocarbenium ion.

Table 2: Predicted Mass Spectrometry Fragmentation Ions

| Fragmentation Pathway | Ion Structure | Predicted m/z |

|---|---|---|

| Loss of Methoxy Radical | [M - •OCH₃]⁺ | 130.12 |

| Alpha-Cleavage (loss of C₅H₁₀OCH₃ radical) | [CH₂=NH₂]⁺ | 30.05 |

Amino acetals are valuable precursors for Aza-Prins cyclizations, a powerful method for synthesizing nitrogen-containing heterocycles, particularly piperidines. researchgate.netacs.orgresearchgate.net The reaction typically involves the acid-mediated generation of an electrophilic species from the acetal, which then participates in a cyclization with a tethered or external alkene.

In the context of this compound, an intermolecular Aza-Prins reaction could be envisioned. The reaction would likely proceed via the following steps:

Reaction of the primary amine with an aldehyde to form an imine.

Protonation or Lewis acid activation of the imine to generate an N-acyliminium ion.

Simultaneously, acid-catalyzed conversion of the acetal to an oxocarbenium ion could also initiate cyclization pathways.

This electrophilic species is then attacked by an alkene (the Prins partner), leading to cyclization.

The resulting cationic intermediate is trapped by a nucleophile to yield the final piperidine (B6355638) product. rsc.org

This strategy allows for the streamlined assembly of substituted piperidine rings from simple, acyclic precursors. researchgate.netgre.ac.uk

The reaction of this compound with common organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), is dominated by the presence of the acidic primary amine.

The N-H protons of the primary amine are significantly more acidic than any C-H bonds in the molecule. Consequently, organometallic reagents will act as strong bases and preferentially deprotonate the amine in a rapid acid-base reaction. organic-chemistry.org This reaction consumes one equivalent of the organometallic reagent and produces the corresponding alkane and a magnesium or lithium amide salt.

R-MgX + H₂N-(CH₂)₅CH(OCH₃)₂ → R-H + XMgHN-(CH₂)₅CH(OCH₃)₂

Only after the amine has been fully deprotonated could further equivalents of a highly reactive organometallic reagent potentially react as a nucleophile, for example, by attacking the acetal carbon. However, the initial acid-base reaction is the primary and most significant transformation.

Applications of 6,6 Dimethoxyhexan 1 Amine As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Medium-Sized Ring Compounds

The synthesis of medium-sized rings, which contain 8 to 11 atoms, presents a significant challenge in organic chemistry due to unfavorable enthalpic and entropic factors. While 6,6-Dimethoxyhexan-1-amine possesses two reactive functional groups, its direct intramolecular cyclization does not lead to a medium-sized ring.

Under acidic conditions, the hydrolysis of the dimethyl acetal (B89532) group unmasks an aldehyde. This aldehyde can then react intramolecularly with the primary amine at the other end of the C6 chain. This condensation reaction forms a cyclic imine, which upon reduction, would yield a seven-membered heterocyclic ring known as azepane. Although this is a valuable heterocyclic structure, it falls into the category of "normal-sized" rings (5-7 members), not medium-sized rings.

The formation of a seven-membered ring from this precursor is outlined in the table below.

| Step | Reaction | Intermediate/Product | Ring Size |

| 1 | Acetal Hydrolysis | 6-Aminohexanal (B8501505) | Acyclic |

| 2 | Intramolecular Imine Formation | 3,4,5,6-Tetrahydro-2H-azepine | 7-membered |

| 3 | Reduction | Azepane | 7-membered |

This table illustrates the expected cyclization pathway for this compound, leading to a seven-membered ring.

Achieving a medium-sized ring from a linear C6 precursor like this compound would necessitate more complex, multi-step strategies, such as intermolecular reactions to first form a larger acyclic precursor before a ring-closing step.

Building Block for Chiral Nitrogen-Containing Scaffolds, including Dialkyl Carbinamines

The primary amine group in this compound serves as a key functional handle for the construction of chiral nitrogen-containing scaffolds. While the molecule itself is achiral, it can be reacted with chiral reagents to introduce stereocenters and build enantiomerically enriched structures.

One common strategy involves the reaction of the primary amine with a chiral aldehyde or ketone to form a chiral imine. This imine can then undergo diastereoselective reduction or addition of a nucleophile to create a new stereocenter. The resulting product, a secondary or tertiary amine, can be a valuable chiral building block for further synthesis.

Due to the rapid interconversion of enantiomers through pyramidal inversion, amines with three different substituents are typically not configurationally stable and cannot be resolved unless they are incorporated into a rigid structure or are quaternary ammonium (B1175870) salts. libretexts.org Therefore, strategies using this compound would focus on creating chirality at a carbon atom adjacent to the nitrogen.

While specific literature on the synthesis of dialkyl carbinamines from this compound is not available, the general approach would involve a two-step alkylation of the primary amine. However, controlling the selective mono- and di-alkylation can be challenging. Asymmetric synthesis would require the use of chiral alkylating agents or a chiral catalyst to control the stereochemical outcome.

Utility in the Assembly of Complex Organic Molecules

The bifunctional nature of this compound makes it a useful C6 building block for the assembly of more complex organic molecules, including natural product analogs. mdpi.com The distinct reactivity of the amine and the protected aldehyde allows for orthogonal chemical strategies, where one group can be reacted while the other remains protected.

For example, the amine can be used in standard transformations such as:

Amide bond formation: Reacting with a carboxylic acid or acyl chloride.

Reductive amination: Reacting with an aldehyde or ketone in the presence of a reducing agent.

N-Alkylation: Reacting with an alkyl halide.

Subsequently, the acetal can be deprotected to reveal the aldehyde, which can then participate in reactions like:

Wittig reaction: To form an alkene.

Aldol condensation: To form an α,β-unsaturated carbonyl compound or a β-hydroxy carbonyl compound.

Pictet-Spengler reaction: If the amine is first incorporated into a β-arylethylamine structure, the subsequent unmasking and reaction of the aldehyde can lead to the formation of complex heterocyclic systems like tetrahydroisoquinolines or tetrahydro-β-carbolines. wikipedia.orgnih.gov

This stepwise approach allows for the controlled elongation and elaboration of a chemical structure, making this compound a versatile linker or scaffold component in multi-step syntheses. nih.gov

Research into Amino Acetal-Derived Target Molecules for Chemical Synthesis

Amino acetals are a recognized class of synthetic intermediates used to create a variety of target molecules, particularly nitrogen- and oxygen-containing heterocycles. nih.govmdpi.com Research in this area often focuses on leveraging the dual functionality of amino acetals for the efficient construction of molecular frameworks found in bioactive compounds and pharmaceuticals.

One significant application is in the synthesis of fused bicyclic N,O-acetals, which are prominent scaffolds in many natural products. nih.gov These structures can be formed through intramolecular cyclization reactions of amino alcohols with keto-acids, highlighting the utility of having both amine and latent carbonyl functionalities within a single molecule.

Furthermore, chiral amino acetals are valuable building blocks for complex targets. For instance, the enzymatic reductive amination of a ketoacid acetal is a key step in an alternative synthesis of (S)-allysine ethylene (B1197577) acetal, a building block for the pharmaceutical Vanlev. mdpi.com This demonstrates the importance of amino acetal-derived structures in the pharmaceutical industry. The general strategy involves designing a synthesis that works backward from the desired target molecule to identify suitable precursors, a process known as retrosynthetic analysis. libretexts.org

The table below summarizes potential target structures derivable from amino acetal precursors.

| Precursor Type | Key Transformation | Target Molecule Class | Potential Application |

| Acyclic Amino Acetal | Intramolecular Cyclization | Azacycles, N,O-Heterocycles | Medicinal Chemistry Scaffolds |

| Chiral Amino Acetal | Asymmetric Synthesis | Enantiopure Amines/Alcohols | Pharmaceutical Intermediates mdpi.com |

| Amino Acetal Linker | Stepwise Functionalization | Complex Acyclic Molecules | Natural Product Synthesis mdpi.com |

This table provides a conceptual overview of how amino acetal building blocks are utilized in chemical synthesis.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map out the complete carbon skeleton and the placement of protons, thereby confirming the identity and connectivity of the functional groups.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For 6,6-Dimethoxyhexan-1-amine, the spectrum is expected to show distinct signals corresponding to each unique proton environment. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integrations are summarized in the table below.

-NH₂ Protons: The two protons of the primary amine typically appear as a broad singlet. The chemical shift can vary depending on solvent and concentration but is usually found in the 1.0-2.5 ppm range.

Methylene (B1212753) Protons (C1-H₂): The two protons on the carbon adjacent to the amine group are deshielded by the nitrogen and are expected to appear as a triplet around 2.68 ppm.

Alkyl Chain Protons (C2-H₂, C3-H₂, C4-H₂): The protons on the central part of the hexane (B92381) chain are shielded and appear as overlapping multiplets in the typical alkane region of 1.3-1.6 ppm.

Methylene Protons (C5-H₂): These protons, adjacent to the acetal (B89532) group, are slightly deshielded and would appear as a multiplet around 1.58 ppm.

Methine Proton (C6-H): The single proton on the acetal carbon is significantly deshielded by two adjacent oxygen atoms, resulting in a downfield shift to approximately 4.37 ppm. It is expected to appear as a triplet due to coupling with the C5 methylene protons.

Methoxy (B1213986) Protons (-OCH₃): The six protons of the two equivalent methoxy groups are in a distinct chemical environment and appear as a sharp singlet at around 3.31 ppm.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH(OCH₃)₂ | ~4.37 | Triplet (t) | 1H |

| -OCH₃ | ~3.31 | Singlet (s) | 6H |

| -CH₂-NH₂ | ~2.68 | Triplet (t) | 2H |

| -CH₂-CH(OCH₃)₂ | ~1.58 | Multiplet (m) | 2H |

| -CH₂-CH₂-CH₂- | ~1.3-1.4 | Multiplet (m) | 4H |

| -NH₂ | ~1.5 (broad) | Singlet (s, br) | 2H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the number of unique carbon environments and the types of functional groups present. As proton-decoupled spectra are standard, each unique carbon atom typically appears as a single line. The predicted chemical shifts for this compound are detailed below.

Acetal Carbon (C6): This carbon is bonded to two oxygen atoms and is therefore highly deshielded, appearing significantly downfield at approximately 104.5 ppm.

Methoxy Carbons (-OCH₃): The two equivalent carbons of the methoxy groups are deshielded by oxygen and are expected around 52.7 ppm.

Amine-Adjacent Carbon (C1): The carbon directly bonded to the nitrogen atom is found at approximately 42.2 ppm.

Alkyl Chain Carbons (C2, C3, C4, C5): The carbons of the aliphatic chain appear in the range of 22-34 ppm, with their specific shifts influenced by their proximity to the electron-withdrawing amine and acetal groups.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C6 (-CH(OCH₃)₂) | ~104.5 |

| -OCH₃ | ~52.7 |

| C1 (-CH₂NH₂) | ~42.2 |

| C5 (-CH₂-C6) | ~32.5 |

| C2 (-CH₂-C1) | ~33.9 |

| C3/C4 | ~22.0-26.5 |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. For this compound, COSY would show correlations between adjacent methylene groups (e.g., H1-H2, H2-H3, etc.) and between the methine proton (H6) and the adjacent methylene protons (H5), confirming the integrity of the hexane chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign each proton signal to its corresponding carbon in the skeleton.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): This technique can provide through-space correlations, which can be useful for determining stereochemical relationships in more complex or rigid molecules, though it is less critical for a flexible aliphatic chain like this one.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular formula of this compound is C₈H₁₉NO₂, corresponding to a molecular weight of 161.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 161. The fragmentation of the molecule is dictated by the stability of the resulting carbocations and radical species, with cleavage typically occurring adjacent to heteroatoms.

Alpha-Cleavage: The most characteristic fragmentation for a primary amine is α-cleavage (cleavage of the C1-C2 bond). This would result in the formation of a highly stable, resonance-stabilized [CH₂=NH₂]⁺ ion, which would be expected to be the base peak in the spectrum at m/z 30.

Acetal Fragmentation: The acetal group is also prone to fragmentation. Loss of a methoxy radical (•OCH₃) would produce a significant ion at m/z 130 (M-31). Cleavage of the C5-C6 bond can yield a characteristic [CH(OCH₃)₂]⁺ fragment at m/z 75. This fragment is analogous to the patterns seen in similar structures like 1,6-dimethoxyhexane. nih.gov

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 161 | [C₈H₁₉NO₂]⁺ | Molecular Ion (M⁺) |

| 130 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 75 | [CH(OCH₃)₂]⁺ | Cleavage of C5-C6 bond |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage at C1-C2 bond (Predicted Base Peak) |

Chromatographic Methods for Isomeric Separation and Purity Assessment

Chromatographic techniques are essential for the purification of the final compound and the assessment of its purity.

Column chromatography is a standard method for purifying compounds on a preparative scale. rsc.org For a polar compound like this compound, silica (B1680970) gel is a common stationary phase. The mobile phase (eluent) would typically consist of a gradient of non-polar and polar solvents. For instance, a system of dichloromethane (B109758) and methanol (B129727) or hexane and ethyl acetate (B1210297) could be employed. Due to the basic nature of the amine group, which can cause peak tailing on acidic silica gel, a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) is often added to the eluent to ensure sharp, symmetrical peaks and improve separation efficiency. This method is effective at removing non-polar impurities and reaction byproducts, ensuring a high degree of purity for subsequent analysis and use.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in analyzing potential volatile impurities, thermal degradation products, or byproducts from synthetic reactions. The high polarity and basic nature of aliphatic amines can present analytical challenges, such as poor peak shape and interaction with the stationary phase of the GC column. To circumvent these issues, derivatization is a commonly employed strategy.

Derivatization chemically modifies the amine group to a less polar, more volatile moiety, which enhances chromatographic performance and detection sensitivity. A variety of reagents are available for this purpose, with the choice depending on the specific analytical goals. For instance, pentafluorobenzoyl chloride (PFBOC) reacts with primary amines to form stable derivatives that are highly sensitive to electron capture detection and produce characteristic mass spectra. Another common derivatizing agent is benzenesulfonyl chloride, which also forms derivatives with low polarity suitable for GC-MS analysis.

The general workflow for GC-MS analysis of volatile products associated with this compound would involve sample preparation, including derivatization, followed by injection into the GC system. The sample is vaporized and carried by an inert gas through a capillary column. The separation of compounds is based on their differential partitioning between the mobile gas phase and the stationary phase coated on the column walls. Specialized columns, such as the Rtx-Volatile Amine, are designed to be highly inert and provide good retention and efficiency for the analysis of basic compounds. Following separation, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparison to spectral libraries.

Below is an illustrative table of typical GC-MS parameters that could be adapted for the analysis of derivatized this compound and related volatile compounds.

| Parameter | Typical Setting |

| GC Column | Rtx-Volatile Amine or equivalent (e.g., DB-5MS) |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Injector Temperature | 250 - 290 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature of 50-80°C, hold for 1-2 min, ramp at 5-10°C/min to 250-290°C, hold for 5-10 min |

| Transfer Line Temperature | 290 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | 40-500 m/z |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation, identification, and purification of a wide range of compounds, including those that are non-volatile or thermally labile. For a compound such as this compound, HPLC is a crucial tool for both assessing purity (analytical HPLC) and isolating the compound in larger quantities (preparative HPLC).

A primary challenge in the HPLC analysis of simple aliphatic amines is their lack of a strong chromophore, which makes detection by UV-Vis absorbance difficult. To overcome this, pre-column derivatization with a UV-absorbing or fluorescent reagent is a common practice. Reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and salicylaldehyde (B1680747) can be used to label primary amines, rendering them detectable at low concentrations. The choice of derivatizing agent depends on the desired sensitivity and the detection method available (e.g., UV or fluorescence).

Analytical HPLC focuses on the qualitative and quantitative analysis of a sample. A common approach for the analysis of derivatized aliphatic amines is reversed-phase HPLC using a C18 column. In this mode, a nonpolar stationary phase (the C18-functionalized silica) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities.

Preparative HPLC operates on the same principles as analytical HPLC but is scaled up to handle larger sample loads for the purpose of purification. The goal is to isolate a specific compound from a mixture in sufficient quantity for further use. This is achieved by using larger columns with greater stationary phase capacity and higher mobile phase flow rates. While the fundamental separation principles remain the same, method development in preparative HPLC often involves optimizing for throughput and yield, which may include adjusting the mobile phase composition and gradient profile to effectively separate the target compound from its impurities.

The following tables provide illustrative parameters for both analytical and preparative HPLC of a derivatized primary amine like this compound.

Table of Typical Analytical HPLC Parameters

| Parameter | Typical Setting |

| Column | C18 Reversed-Phase |

| Column Dimensions | 4.6 mm internal diameter x 150-250 mm length |

| Particle Size | 3-5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer |

| Flow Rate | 0.8 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Detector | UV-Vis or Fluorescence (depending on derivatization) |

| Column Temperature | Ambient to 40 °C |

Table of Typical Preparative HPLC Parameters

| Parameter | Typical Setting |

| Column | C18 Reversed-Phase |

| Column Dimensions | 20-50 mm internal diameter x 150-250 mm length |

| Particle Size | 5-10 µm |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer |

| Flow Rate | 20 - 100 mL/min |

| Injection Volume | 100 µL - several mL |

| Detector | UV-Vis with fraction collection |

| Column Temperature | Ambient |

Computational Chemistry and Mechanistic Elucidation of 6,6 Dimethoxyhexan 1 Amine Reactions

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and predict their reactivity. mdpi.commdpi.com It is particularly effective for elucidating complex reaction mechanisms by calculating the potential energy surface, which maps the energy of a system as a function of its geometry. researchgate.net This allows for the identification of transition states, intermediates, and the determination of activation energies, which are crucial for understanding reaction kinetics. researchgate.net

For reactions involving 6,6-dimethoxyhexan-1-amine, such as N-alkylation, acylation, or the acid-catalyzed hydrolysis of the acetal (B89532) group, DFT can be employed to model the step-by-step transformation. youtube.com By calculating the Gibbs free energy (ΔG) for each step, the most energetically favorable pathway can be determined. nih.gov For instance, in a hypothetical acid-catalyzed hydrolysis of the acetal, DFT calculations could compare the energy barriers for the protonation of either methoxy (B1213986) oxygen, the subsequent loss of methanol (B129727), and the final nucleophilic attack by water.

These calculations typically involve a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to approximate the solutions to the Schrödinger equation. mdpi.com The results provide quantitative data on the thermodynamics and kinetics of the proposed reaction pathways.

Table 1: Hypothetical DFT-Calculated Energetics for a Two-Step Reaction of this compound This table illustrates the type of data generated from DFT studies on reaction energetics. The values are representative for a generic nucleophilic substitution reaction.

Conformational Analysis of this compound and Related Intermediates

The three-dimensional structure and flexibility of a molecule are critical to its reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. Due to the flexible hexyl chain in this compound, the molecule can adopt numerous conformations arising from rotation around its single bonds. dalalinstitute.com

Computational methods can systematically explore the potential energy surface to locate these low-energy conformers. core.ac.uk For a linear chain like that in this compound, the most stable conformations are typically staggered arrangements that minimize steric hindrance between adjacent groups. sapub.org However, the presence of the terminal amine and acetal groups introduces the possibility of intramolecular hydrogen bonding, which could stabilize specific folded conformations. For example, the amine group could act as a hydrogen bond donor to one of the methoxy oxygen atoms.

Understanding the conformational preferences of the reactant, as well as any reaction intermediates, is crucial. The relative population of different conformers can influence which reaction pathway is favored, as some conformers may be pre-organized for reaction while others present significant steric barriers. researchgate.net

Investigation of Catalytic Systems and Substrate-Catalyst Interactions in Amino Acetal Chemistry

Catalysis is fundamental to synthetic chemistry, and computational studies provide deep insights into how catalysts function at a molecular level. mdpi.com For reactions involving the amino acetal functionality, catalysts can be designed to activate either the amine or the acetal group. For instance, a Lewis acid catalyst could coordinate to the oxygen atoms of the acetal, making the acetal carbon more electrophilic and susceptible to nucleophilic attack.

DFT calculations are widely used to model the interaction between a substrate like this compound and a catalyst. mdpi.com These studies can:

Identify Binding Modes: Determine the most stable geometry of the substrate-catalyst complex.

Quantify Interaction Energies: Calculate the strength of the bond or interaction between the substrate and the catalyst.

Elucidate the Catalytic Cycle: Model the entire reaction pathway in the presence of the catalyst, revealing how the catalyst lowers the activation energy of the rate-determining step. acs.org

By comparing the energy profiles of the catalyzed and uncatalyzed reactions, researchers can quantitatively assess the efficacy of a particular catalyst and gain insights for the design of new, more efficient catalytic systems.

Prediction of Stereoselectivity in Amino Acetal Transformations

Stereoselectivity is a critical aspect of chemical synthesis, particularly in the pharmaceutical industry. arxiv.orgarxiv.org Predicting whether a reaction will favor the formation of one stereoisomer over another is a significant challenge that computational chemistry is well-suited to address. nih.govresearchgate.net Transformations of this compound could potentially create new stereocenters, for example, through reactions at the carbon adjacent to the amine.

Computational models can predict stereoselectivity by calculating the energy barriers of the transition states leading to the different stereoisomeric products. nih.gov The stereochemical outcome is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) between these competing pathways. Even small energy differences (1-2 kcal/mol) can lead to high selectivity.

Recent advancements have also seen the application of machine learning models, trained on datasets of reactions with known stereochemical outcomes, to predict the stereoselectivity of new transformations. arxiv.orgbohrium.com These models use molecular descriptors of the substrate, catalyst, and reagents to make quantitative predictions, offering a powerful tool for screening potential reaction conditions. nih.govbohrium.com

Future Perspectives and Emerging Research Directions in Amino Acetal Chemistry

Innovations in Catalytic Asymmetric Synthesis Utilizing Amino Acetals

The development of novel catalytic asymmetric methods is a cornerstone of modern organic synthesis, enabling the selective production of single enantiomers of chiral molecules. Amino acetals and their derivatives are poised to play a significant role in this area, primarily by serving as precursors to chiral ligands or as substrates that can be activated by chiral catalysts.

Future research is directed towards using the amine functionality in molecules like 6,6-dimethoxyhexan-1-amine to form transient chiral imines with chiral aldehydes, a strategy that has shown promise in organocatalysis. Chiral BINOL-derived aldehydes, for example, can react with primary amines to form chiral enamines in situ, which then participate in highly enantioselective reactions. This approach avoids the often-complex synthesis of stable chiral ligands.

Another promising avenue is the development of new chiral metal complexes. Amino alcohols derived from the reduction of amino acids have been successfully used as ligands in a variety of asymmetric reactions. By analogy, chiral ligands could be synthesized from amino acetals, where the acetal (B89532) moiety provides steric bulk and potential secondary coordination sites that could influence the catalyst's stereoselectivity. The combination of chiral aldehyde catalysis with transition metals is also an emerging strategy, creating ternary catalytic systems that can achieve high reactivity and stereoselectivity.

| Catalyst System | Reaction Type | Substrate Class | Enantiomeric Excess (e.e.) |

| Chiral BINOL Aldehyde | α-Functionalization | N-unprotected amino esters | High |

| Chiral Pyridoxal Analogs | Mannich Reaction | Glycinate derivatives | High |

| Zn-Schiff Base / Chiral BINOL Aldehyde | α-Allylic Alkylation | Amino acid esters | Good to Excellent |

| Chiral Oxazaborolidines | Borane Reduction | Prochiral ketones | Up to >95% |

This table presents examples of catalytic systems where amine-derived intermediates are crucial for achieving high enantioselectivity. These systems represent models for the potential application of catalysts derived from or used with amino acetals like this compound.

Exploration of New Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The development of novel methods for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds remains a central theme in organic synthesis. Amino acetals serve as valuable synthons in this context, as the acetal group can be unmasked under specific conditions to reveal a reactive aldehyde, while the amine provides a nucleophilic center or a handle for directing group-assisted transformations.

Emerging research focuses on leveraging amino acetals in multicomponent reactions, where their dual functionality can be exploited to rapidly build molecular complexity. For instance, the in situ generation of an iminium ion from an amino acetal could trigger a cascade reaction, such as a Pictet-Spengler or Mannich-type transformation, to form complex heterocyclic systems.

Furthermore, transition-metal catalysis is opening new avenues for C-C and C-X bond formation. Future work will likely explore the use of the amine group in amino acetals as a directing group for C-H activation, enabling the functionalization of otherwise inert positions on the molecule's carbon backbone. Palladium- and copper-catalyzed cross-coupling reactions, which are workhorses for C-N and C-O bond formation, could be adapted for amino acetal substrates, providing direct routes to complex amines and ethers.

| Reaction Type | Catalyst/Reagent | Bond Formed | Key Intermediate from Amino Acetal |

| Pictet-Spengler Condensation | Acid catalyst | C-C | Iminium ion |

| Reductive Amination | Reducing agent (e.g., NaBH₃CN) | C-N | Imine/Iminium ion |

| Mannich-type Reaction | Organocatalyst | C-C | Enamine/Iminium ion |

| C-H Activation/Functionalization | Transition Metal (e.g., Pd, Rh) | C-C, C-X | N-Directed metallacycle |

| Ullmann Condensation | Copper catalyst | C-N, C-O | N-Nucleophile |

This table outlines established and emerging methodologies for bond formation where amino acetals can serve as key starting materials or precursors to reactive intermediates.

Design and Synthesis of Advanced Scaffolds for Chemical Biology Research

Chemical biology relies on the availability of novel molecular tools to probe and manipulate biological systems. Amino acetals are valuable building blocks for the synthesis of diverse molecular scaffolds due to their bifunctional nature. The ability to introduce both an amine and a masked aldehyde functionality allows for orthogonal chemical modifications, a key requirement in diversity-oriented synthesis (DOS).

Future research will focus on incorporating amino acetals like this compound into automated synthesis platforms to generate large libraries of compounds for high-throughput screening. The aliphatic chain of this specific molecule provides flexibility, while the terminal amine and latent aldehyde offer two distinct points for diversification. These libraries can be used to identify new inhibitors for enzymes or modulators for receptors.

Moreover, amino acetals are being explored for the synthesis of peptidomimetics, compounds that mimic the structure and function of peptides but have improved stability and bioavailability. The amine group can be acylated to form an amide bond, while the aldehyde (unmasked from the acetal) can be used in reactions like reductive amination to append side chains or cyclize the molecule, creating constrained, three-dimensional structures that are highly sought after in drug discovery.

Development of Sustainable Synthetic Routes for Amino Acetals

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, emphasizing atom economy, energy efficiency, and the use of renewable resources. Research into the sustainable synthesis of amino acetals is an active and critical area.

One emerging trend is the use of biocatalysis. Enzymes such as transaminases could potentially be used to install the amine group onto a ketone precursor with high stereoselectivity, followed by a green acetalization step. This avoids the use of harsh reagents and protecting groups often employed in traditional amine synthesis.

Another key direction is the use of renewable feedstocks. Lignin (B12514952), a major component of biomass, can be broken down into aromatic aldehydes and acetals. Methodologies are being developed to convert these bio-derived platform chemicals into valuable intermediates, including amino acetals, through processes like catalytic amination. These approaches reduce the reliance on petrochemical starting materials. Furthermore, the development of catalytic reductive amination procedures that use molecular hydrogen as the reductant and avoid stoichiometric metal hydride reagents represents a significant step towards more sustainable amine synthesis.

| Green Chemistry Principle | Application to Amino Acetal Synthesis | Example Methodology |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass instead of petroleum. | Deriving acetal precursors from lignin fractionation. |

| Catalysis | Replacing stoichiometric reagents with catalytic alternatives. | Transition-metal-catalyzed C-N coupling or reductive amination. |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Multicomponent reactions that form complex amino acetals in a single step. |

| Safer Solvents and Auxiliaries | Using environmentally benign solvents like water or ethanol. | Performing enzymatic transformations or cyclization reactions in aqueous media. |

This table highlights how the principles of green chemistry are being applied to create more sustainable synthetic routes for amino acetals and related compounds.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of 6,6-Dimethoxyhexan-1-amine?

To confirm the identity and purity of this compound, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze structural features like methoxy groups and the amine proton environment. High-resolution mass spectrometry (HRMS) can validate molecular weight. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) paired with UV/Vis or refractive index detectors is critical for assessing purity. For reproducibility, document all instrument parameters, including column type, solvent system, and temperature gradients .

Q. How can researchers safely handle this compound in laboratory settings?

Given the amine functionality, use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Store the compound in a cool, dry environment under inert gas (e.g., nitrogen) to minimize oxidation. Dispose of waste via approved chemical disposal protocols, referencing safety data sheets (SDS) for hazard-specific guidelines .

Q. What synthetic routes are commonly used to prepare this compound?

A plausible route involves reductive amination of 6,6-dimethoxyhexanal using sodium cyanoborohydride or catalytic hydrogenation with a nickel or palladium catalyst. Alternatively, nucleophilic substitution of 6-chloro-6-methoxyhexane with ammonia under controlled pH conditions may yield the amine. Ensure reaction progress is monitored via thin-layer chromatography (TLC) or in-situ IR spectroscopy .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

Discrepancies in solubility may arise from variations in sample purity, solvent composition (e.g., trace water), or measurement techniques. To address this, standardize protocols: use HPLC-grade solvents, quantify impurities via GC-MS, and perform triplicate solubility tests at controlled temperatures. Statistical tools like ANOVA can identify significant outliers, while molecular dynamics simulations may explain solvent interactions at the atomic level .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

Conduct accelerated stability studies by exposing the compound to pH 3–10 buffers at 40–60°C. Monitor degradation via LC-MS to identify byproducts (e.g., oxidation to nitriles or hydrolysis products). Stabilizers like antioxidants (e.g., BHT) or inert packaging (argon atmosphere) can mitigate decomposition. Report degradation kinetics using Arrhenius plots to predict shelf-life .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to identify reactive sites. Compare activation energies for pathways like alkylation or acylation. Validate predictions with experimental kinetic data, and reconcile discrepancies by adjusting solvent effects in simulations .

Q. What methodologies address low yields in large-scale syntheses of this compound?

Scale-up challenges often stem from heat transfer inefficiencies or byproduct accumulation. Implement flow chemistry to enhance mixing and temperature control. Use inline analytics (e.g., FTIR) for real-time monitoring. Optimize catalyst loading (e.g., transition metal catalysts) via design of experiments (DoE) to maximize turnover number (TON) .

Data Management and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

Provide granular details: molar ratios, solvent purity, stirring speed, and reaction vessel geometry. Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing protocols in repositories like Zenodo or Figshare .

Q. What statistical approaches are appropriate for analyzing dose-response studies involving this compound?

Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀ values. Assess variability with confidence intervals and report p-values for significance testing. For multivariate data, apply principal component analysis (PCA) to identify confounding variables .

Ethical and Collaborative Considerations

Q. How can researchers balance open-data initiatives with intellectual property concerns for novel derivatives of this compound?

Share non-proprietary data (e.g., spectral libraries, toxicity profiles) via public repositories under CC-BY licenses. For patent-pending work, embargo datasets until filings are complete. Collaborate with institutional technology transfer offices to define data-sharing boundaries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.